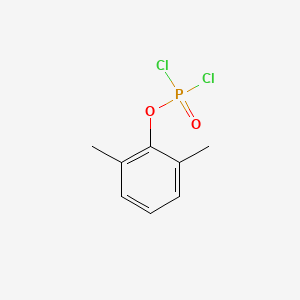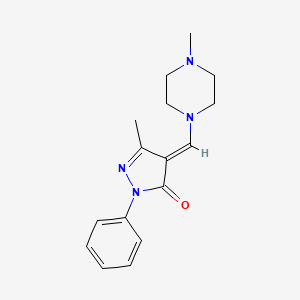
3-Methyl-4-(4-methyl-1-piperazinylmethylene)-1-phenyl-2-pyrazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(4-methyl-1-piperazinylmethylene)-1-phenyl-2-pyrazolin-5-one is a synthetic organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-methyl-1-piperazinylmethylene)-1-phenyl-2-pyrazolin-5-one typically involves the condensation of 4-methyl-1-piperazinecarboxaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification, and final synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(4-methyl-1-piperazinylmethylene)-1-phenyl-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Methyl-4-(4-methyl-1-piperazinylmethylene)-1-phenyl-2-pyrazolin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammation and pain.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(4-methyl-1-piperazinylmethylene)-1-phenyl-2-pyrazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-phenyl-2-pyrazolin-5-one: A related pyrazolone with similar pharmacological properties.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Another pyrazolone derivative with comparable activities.
Uniqueness
3-Methyl-4-(4-methyl-1-piperazinylmethylene)-1-phenyl-2-pyrazolin-5-one is unique due to the presence of the 4-methyl-1-piperazinylmethylene group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic profile.
Properties
CAS No. |
23746-39-6 |
|---|---|
Molecular Formula |
C16H20N4O |
Molecular Weight |
284.36 g/mol |
IUPAC Name |
(4E)-5-methyl-4-[(4-methylpiperazin-1-yl)methylidene]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C16H20N4O/c1-13-15(12-19-10-8-18(2)9-11-19)16(21)20(17-13)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3/b15-12+ |
InChI Key |
KUSGVCTXJLNDIY-NTCAYCPXSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/N2CCN(CC2)C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=O)C1=CN2CCN(CC2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


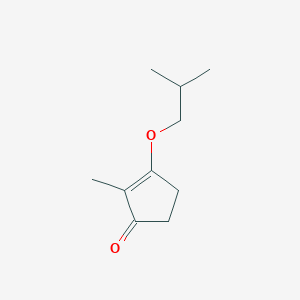
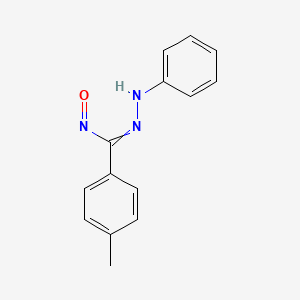

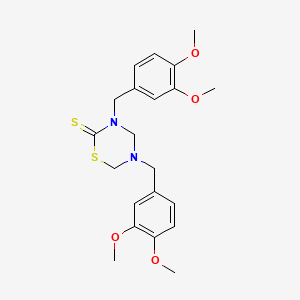
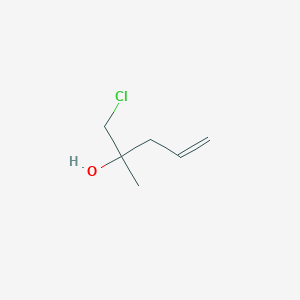
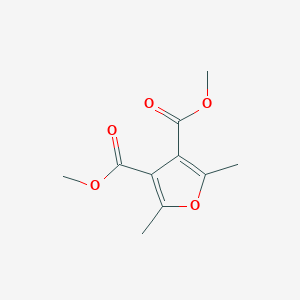
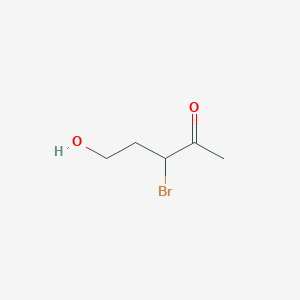
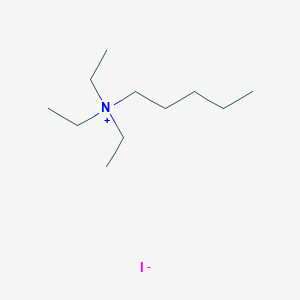
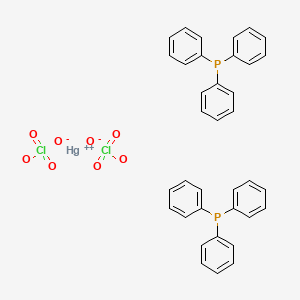
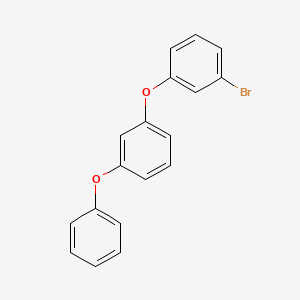
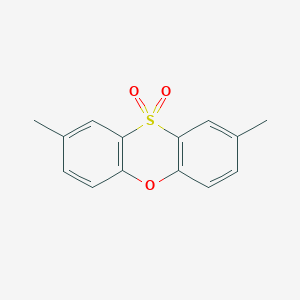

![Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B14701610.png)
